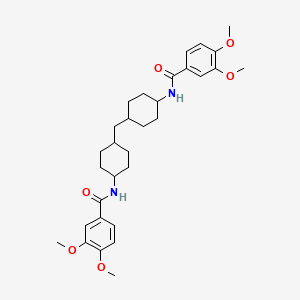![molecular formula C21H20N2O2 B5112949 N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)
N-[2-(2-benzylphenoxy)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-benzylphenoxy)ethyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has gained attention in the scientific community for its potential therapeutic applications. BPN14770 was first synthesized in 2009 and has since been studied for its effects on cognitive function, neurodegenerative diseases, and inflammation.
Mécanisme D'action
N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 increases cAMP levels, which in turn enhances the function of synapses and improves cognitive function.
Biochemical and Physiological Effects:
N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 has been shown to have a number of biochemical and physiological effects. In addition to its effects on cognitive function and inflammation, N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 has also been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 is that it is a small molecule drug that can easily penetrate the blood-brain barrier. This makes it an attractive candidate for the treatment of neurological disorders. However, one limitation of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770. One area of interest is the potential use of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 for the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the potential use of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 for the treatment of depression and anxiety disorders, which are also associated with alterations in cAMP signaling. Finally, future research could focus on optimizing the synthesis of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 to improve its potency and selectivity for PDE4D.
Méthodes De Synthèse
The synthesis of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 involves several steps, starting with the reaction of 2-benzylphenol with ethylene oxide to form 2-(2-benzylphenoxy)ethanol. This intermediate is then reacted with nicotinic acid to form the final product, N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770. The synthesis of N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 has been studied extensively for its potential therapeutic applications. In particular, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Down syndrome. N-[2-(2-benzylphenoxy)ethyl]nicotinamide14770 has also been shown to reduce inflammation in animal models of multiple sclerosis and traumatic brain injury.
Propriétés
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(19-10-6-12-22-16-19)23-13-14-25-20-11-5-4-9-18(20)15-17-7-2-1-3-8-17/h1-12,16H,13-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEFSIULLSVXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-benzylphenoxy)ethyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5112903.png)
![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)

![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)
